physicochemical properties of pentachlorophenol
physicochemical properties of pentachlorophenol
An In-depth Technical Guide to the Physicochemical Properties of Pentachlorophenol
Pentachlorophenol (PCP) is an organochlorine compound first produced in the 1930s.[1] It has seen widespread use as a pesticide, disinfectant, and wood preservative due to its high toxicity to fungi, insects, and other organisms.[1][2][3] However, its use has been restricted in many countries because of its significant human and environmental toxicity and its persistence.[1][2][4] Commercial preparations, often referred to as technical grade PCP, typically contain 85-90% pentachlorophenol, with impurities that can include other polychlorinated phenols, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs).[5][6][7] Pure PCP appears as colorless to white, needle-like crystals with a characteristic phenolic odor when heated.[2][5][8][9]
This technical guide provides a detailed overview of the core , intended for researchers, scientists, and professionals in drug development and environmental science.
Core Physicochemical Properties
The chemical and physical characteristics of pentachlorophenol are crucial for understanding its environmental fate, transport, and toxicological profile. These properties have been compiled from various sources and are summarized in the tables below.
General and Physical Properties
This table summarizes the fundamental identification and physical state properties of pentachlorophenol.
| Property | Value | Source(s) |
| Chemical Name | 2,3,4,5,6-pentachlorophenol | [9][10] |
| CAS Registry No. | 87-86-5 | [4][11] |
| Molecular Formula | C₆HCl₅O | [4][12] |
| Molecular Weight | 266.34 g/mol | [4][9][12] |
| Physical Description | Colorless to white crystalline solid.[8][9] Impure grades are dark gray to brown.[2][8] | [2][8][9] |
| Odor | Sharp, phenolic, or benzene-like odor, particularly when hot.[2][5][7][9] | [2][5][7][9] |
| Melting Point | 189.5 - 191 °C (373.1 - 376 °F) | [1][5][10] |
| Boiling Point | ~310 °C (590 °F) with decomposition.[1][4][5] | [1][4][5] |
| Density | 1.978 g/mL at 22-25 °C.[1][4][8] | [1][4][8] |
Environmental Fate and Transport Properties
These properties are critical for modeling PCP's behavior in various environmental compartments.
| Property | Value | Source(s) |
| Vapor Pressure | 0.00011 mmHg (1.1 x 10⁻⁴ mmHg) at 20-25 °C.[1][2][8][9] | [1][2][8][9] |
| Water Solubility | Slightly soluble; values range from 14 mg/L at 20 °C to 80 mg/L at 30 °C.[1][3][5] Solubility is pH-dependent.[13] | [1][3][5][13] |
| Octanol-Water Partition Coefficient (log Kₒw) | 5.01 - 5.12.[2][3][8] This value is pH-dependent, decreasing significantly at alkaline pH.[14][15] | [2][3][8][14][15] |
| Dissociation Constant (pKa) | 4.7 - 4.8.[4][6][8][16] | [4][6][8][16] |
| Henry's Law Constant | 2.45 x 10⁻⁸ atm-m³/mol at 22 °C.[8] | [8] |
| Soil Sorption Coefficient (Koc) | Ranges from 1,250 (dissociated form) to 25,000 (undissociated form).[8] | [8] |
Logical Relationships and Speciation
The acidity of pentachlorophenol, indicated by its pKa of approximately 4.7, is a dominant factor in its environmental behavior.[6][8][16] At pH values below its pKa, it exists primarily in its neutral, undissociated phenol (B47542) form. At pH values above the pKa, it deprotonates to form the anionic pentachlorophenate.[8][17] This speciation dramatically influences its properties, as illustrated in the diagram below. The undissociated form has low water solubility and a high octanol-water partition coefficient, leading to strong adsorption to soil and sediment.[8] Conversely, the anionic phenolate (B1203915) form is more water-soluble and less likely to adsorb to organic matter or bioconcentrate.[8][13]
Caption: pH-dependent speciation and properties of Pentachlorophenol.
Experimental Protocols
The determination of physicochemical properties for regulatory and scientific purposes follows standardized methodologies, often outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Determination of Vapor Pressure (OECD 104)
Vapor pressure is a measure of a substance's tendency to evaporate. OECD Guideline 104 describes several methods applicable to different pressure ranges.[18][19]
-
Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance under various pressures.
-
Static Method: Involves placing the substance in a sealed container with a pressure measuring device and allowing the system to reach equilibrium at a constant temperature.[20] The pressure of the gas phase is measured directly.[20]
-
Isoteniscope Method: A specific application of the static method, recommended for liquid chemicals.
-
Effusion Methods (e.g., Knudsen Cell, Thermogravimetry): Measure the rate of mass loss of a substance effusing through a small orifice into a vacuum. These are suitable for substances with very low vapor pressures.[18][21]
-
Gas Saturation Method: A carrier gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the partial pressure.[18][21]
For PCP, due to its low volatility at room temperature, the gas saturation or effusion methods are most appropriate.[18] Measurements are typically required at a minimum of two temperatures, preferably three, within the range of 0 to 50°C to establish the vapor pressure curve.[18][19]
Determination of Dissociation Constant (OECD 112)
The dissociation constant (pKa) is a measure of the strength of an acid in solution. OECD Guideline 112 details methods for its determination in water.[22][23][24]
-
Titration Method: A solution of the substance at a known concentration is titrated with a standard solution of a strong base (for an acid like PCP). The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.[23][24]
-
Spectrophotometry: This method is used if the dissociated and undissociated forms of the substance have different UV/Visible absorption spectra. The absorbance of solutions at various known pH values is measured at a wavelength where the spectral difference is maximal. The pKa is then calculated from the relationship between absorbance and pH.[23][24]
-
Conductometry: This method measures the electrical conductivity of a solution, which depends on the degree of ionization. It is suitable for strong acids and bases but can be applied to substances like PCP.
The workflow for determining pKa via titration is a common and direct approach.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Determination of Octanol-Water Partition Coefficient (log Kₒw)
The log Kₒw value indicates a chemical's lipophilicity and potential to bioaccumulate. The standard method is the "shake-flask" method described in OECD Guideline 107.
-
Preparation: 1-octanol (B28484) and water are mutually saturated by stirring them together for 24 hours, followed by separation.
-
Dissolution: A known amount of pentachlorophenol is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water.
-
Partitioning: The two phases are mixed in a vessel and shaken vigorously until equilibrium is reached. For ionizable compounds like PCP, the pH of the aqueous phase must be controlled and measured, as partitioning is highly pH-dependent.[15]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.
-
Concentration Analysis: The concentration of PCP in both phases is measured using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[15]
-
Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration of PCP in the octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kₒw).
References
- 1. Pentachlorophenol - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. 87-86-5 CAS MSDS (Pentachlorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Exposure Data - Pentachlorophenol and Some Related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Pentachlorophenol | C6Cl5OH | CID 992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PENTACHLOROPHENOL | Occupational Safety and Health Administration [osha.gov]
- 10. PENTACHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Phenol, pentachloro- [webbook.nist.gov]
- 12. Pentachlorophenol | 87-86-5 [chemicalbook.com]
- 13. Wood preservation facilities, pentachlorophenol thermal: chapter F-2 - Canada.ca [canada.ca]
- 14. eurochlor.org [eurochlor.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Pentachlorophenol (EHC 71, 1987) [inchem.org]
- 18. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]
- 19. oecd.org [oecd.org]
- 20. consilab.de [consilab.de]
- 21. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 22. oecd.org [oecd.org]
- 23. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 24. oecd.org [oecd.org]
